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molecular formula C4H4Cl2O2 B8421050 2-Chloroacetoacetic acid chloride

2-Chloroacetoacetic acid chloride

Cat. No. B8421050
M. Wt: 154.98 g/mol
InChI Key: WNVYZJSJUQUVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04801750

Procedure details

Diketene is converted at a temperature of +30° to -40° C. with HCl into the acetoacetic acid chloride. 2-Chloroacetoacetic acid chloride is then formed by introduction of chlorine at a temperature of +30° to -40° C. The chloride is converted by the addition of 1 mole of the corresponding amine and 1 mole of tertiary base, such as triethylamine, or 2 moles of the corresponding amine into the corresponding 2-chloroacetoacetic acid amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C=C1OC(=O)C1.[ClH:7].[C:8]([Cl:14])(=[O:13])[CH2:9][C:10]([CH3:12])=[O:11]>>[Cl:7][CH:9]([C:10]([CH3:12])=[O:11])[C:8]([Cl:14])=[O:13].[Cl:7][Cl:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)Cl)C(=O)C
Name
Type
product
Smiles
ClCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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